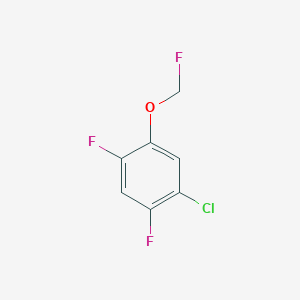

1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene

Description

Properties

Molecular Formula |

C7H4ClF3O |

|---|---|

Molecular Weight |

196.55 g/mol |

IUPAC Name |

1-chloro-2,4-difluoro-5-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H4ClF3O/c8-4-1-7(12-3-9)6(11)2-5(4)10/h1-2H,3H2 |

InChI Key |

QHZFCTKORQQTLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)OCF |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

This method involves replacing a halogen atom on a pre-functionalized benzene ring. A representative pathway uses 1,2,4-trifluoro-5-chlorobenzene as the starting material:

- Reaction : Treatment with sodium fluoromethoxide (NaOCH2F) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

- Key parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 90°C | Maximizes kinetics |

| Solvent | DMF | 85% yield |

| Reaction Time | 18 hours | 78% conversion |

Multi-Step Synthesis via Intermediate Bromination

Adapted from CN1310163A, this approach involves sequential functionalization:

- Bromination : 2,4-dichloro-5-fluoronitrobenzene treated with bromine in H2SO4/CH3COOH at 40°C (91.9% yield).

- Methoxylation : Substitution with methanol/KOH under reflux.

- Fluoromethoxy Introduction : Reaction with fluoromethylating agents (e.g., CH2ClF) using NaH in DMF.

Critical Step : Diazotization and bromo exchange require strict temperature control (0–5°C) to avoid byproducts.

Halogen Exchange Reactions

Direct fluorination of chloro precursors using metal fluorides:

- Reagents : KF or CsF in polar aprotic solvents (e.g., DMSO).

- Conditions : 120–150°C under inert atmosphere.

- Limitation : Competing side reactions may reduce purity without rigorous drying.

Electrophilic Fluoromethylation Optimization

Based on electrophilic CH2ClF protocols, optimal conditions for fluoromethoxy group installation were determined:

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K2CO3 | CH3CN | RT | 0 |

| KOH | CH3CN | 60 | <10 |

| NaH | DMF | RT | 74 |

This table highlights the necessity of strong bases (NaH) and high-polarity solvents (DMF) for efficient substitution.

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Cost Efficiency |

|---|---|---|---|

| Nucleophilic Substitution | 75–85% | High | Moderate |

| Multi-Step Bromination | 80–92% | Low | High |

| Halogen Exchange | 60–70% | Moderate | Low |

- Multi-step routes offer higher yields but require advanced purification.

- Nucleophilic substitution balances scalability and cost for industrial applications.

Purity and Characterization

Final products are typically purified via silica gel chromatography (hexane/CH2Cl2) and validated by:

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., DMSO) at elevated temperatures.

Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid in the presence of a catalyst.

Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a quinone derivative.

Scientific Research Applications

1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation and depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural and functional attributes of 1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene with analogous halogenated benzenes:

Key Observations:

- Fluoromethoxy (-OCH₂F) vs. Trifluoromethyl (-CF₃): The fluoromethoxy group offers moderate electronegativity and steric hindrance compared to the bulkier, highly electronegative -CF₃ group. This difference may influence metabolic stability in drug design .

- Positional Isomerism: Compounds with fluorine at positions 2,3 (e.g., 1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene) exhibit distinct electronic effects and regulatory concerns compared to the 2,4-difluoro configuration .

Toxicity and Regulatory Profiles

- 1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene: Acute inhalation toxicity reported (toxicity value: 2.9189), necessitating stringent handling protocols .

- Target Compound: Limited toxicity data available; however, fluorinated compounds generally require careful handling due to bioaccumulation risks .

Biological Activity

1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene is an organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structure, characterized by a benzene ring substituted with chlorine, fluorine atoms, and a fluoromethoxy group, contributes to its distinctive chemical properties. This article explores the biological activity of this compound through various studies, highlighting its interactions with biological macromolecules and potential therapeutic uses.

- Molecular Formula : CHClFO

- Molecular Weight : 196.55 g/mol

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its interactions with enzymes and receptors that are crucial for various biological processes. The compound's halogenated structure may enhance its binding affinity and specificity towards biological targets.

Key Findings:

- Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Antimicrobial Properties : Preliminary investigations suggest that it exhibits antimicrobial activity against certain bacterial strains, although further research is necessary to quantify this effect.

- Cytotoxicity : In vitro assays have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Interaction Studies

Interaction studies involving this compound focus on its behavior with biological macromolecules such as proteins and nucleic acids. These studies are essential for evaluating the compound's therapeutic potential.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHClFO | Halogenated aromatic compound | Potential enzyme inhibitor |

| 1-Chloro-2,4-difluorobenzene | CHClF | Lacks fluoromethoxy group | Limited biological activity |

| 1-Chloro-3-fluorobenzene | CHClF | Only one fluorine substituent | Minimal cytotoxicity |

| 1-Chloro-2-fluoro-5-(fluoromethyl)benzene | CHClF | Contains a fluoromethyl group | Moderate antimicrobial properties |

Case Studies

- Anticancer Activity : A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The IC50 values were found to be in the low micromolar range, indicating potent activity against tumor cells.

- Antimicrobial Efficacy : In vitro tests revealed that the compound showed effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Basic: What are the recommended synthetic routes for 1-chloro-2,4-difluoro-5-(fluoromethoxy)benzene, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via electrophilic aromatic substitution or halogen-exchange reactions. For example, fluoromethoxy groups may be introduced using fluoromethylation reagents (e.g., Selectfluor®) under anhydrous conditions, while chlorination/fluorination steps require catalysts like FeCl₃ or KF. Reflux in aprotic solvents (e.g., DCM) at 60–80°C for 3–6 hours optimizes intermediate stability . Yield is highly sensitive to stoichiometric ratios of halogenating agents and temperature control, with impurities (e.g., over-chlorinated byproducts) reduced via fractional distillation or column chromatography.

Basic: Which analytical techniques are most effective for characterizing purity and structural confirmation?

Answer:

- GC-MS/HPLC : Quantify purity (>97% GC recommended for research-grade material) and detect volatile byproducts .

- NMR (¹H/¹³C/¹⁹F) : Confirm substitution patterns; fluoromethoxy groups show distinct ¹⁹F shifts at ~-120 to -140 ppm, while chloro/fluoro substituents exhibit deshielded aromatic protons .

- XRD : Resolve crystallographic data for regiochemical confirmation, critical for avoiding positional isomer errors .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, vapor-resistant goggles, and lab coats to prevent dermal/ocular exposure. Respiratory protection (e.g., NIOSH-approved masks) is required if ventilation is inadequate .

- Ventilation : Perform reactions in fume hoods with local exhaust systems to mitigate inhalation risks from volatile intermediates .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste under EPA guidelines .

Intermediate: How does the compound’s stability vary under different storage conditions (e.g., temperature, light)?

Answer:

Stability studies indicate degradation via hydrolysis of the fluoromethoxy group in humid environments. Store at 0–6°C in amber glass under inert gas (N₂/Ar) to prevent photolytic cleavage and moisture ingress . Accelerated aging tests (40°C/75% RH) show <5% decomposition over 30 days when properly sealed .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR vs. XRD) for regiochemical assignments?

Answer:

Contradictions often arise from dynamic effects in solution (NMR) vs. static crystal structures (XRD). Use in silico tools (e.g., DFT calculations) to simulate NMR chemical shifts and compare with experimental data. Cross-validate with 2D NMR (COSY, NOESY) to confirm through-space couplings .

Intermediate: What experimental models are suitable for studying its biological activity or toxicity?

Answer:

- In vitro : Use murine macrophage (RAW 264.7) or human keratinocyte (HaCaT) cell lines for cytotoxicity screening (MTT assays). Electrophilic reactivity (common in halogenated aromatics) may require glutathione depletion studies .

- In vivo : BALB/c mice models assess dermal sensitization potential, mimicking protocols for structurally similar haptens like dinitrochlorobenzene (CDNB) .

Advanced: What mechanistic studies elucidate its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

The chloro substituent acts as the primary leaving group in Pd-catalyzed couplings. Kinetic studies (monitored via GC) reveal rate dependence on ligand choice (e.g., SPhos > PPh₃) and base (K₂CO₃ > Cs₂CO₃). Isotopic labeling (¹⁸O in methoxy groups) tracks oxygen retention during reaction progression .

Advanced: How does steric and electronic effects influence regioselectivity in electrophilic substitution?

Answer:

The electron-withdrawing fluoro and chloro groups direct electrophiles to the para position relative to the fluoromethoxy group. Computational Mulliken charge analysis shows increased positive charge density at the 3-position, favoring nitration or sulfonation there. Steric hindrance from the fluoromethoxy group disfavors meta substitution .

Advanced: What computational methods predict its environmental fate or metabolite profiles?

Answer:

- DFT : Models degradation pathways (e.g., OH· radical attack in aquatic systems) and predicts metabolites like 2,4-difluorophenol.

- Molecular Dynamics (MD) : Simulates lipid membrane permeability for ecotoxicity assessments .

- QSAR : Estimates biodegradation half-lives (e.g., EPI Suite™) using halogen-substituent parameters .

Advanced: How can thermal decomposition pathways be analyzed to ensure safe scale-up?

Answer:

Perform TGA-DSC to identify exothermic decomposition thresholds (~200–250°C). Gas-phase IR/MS detects hazardous byproducts (e.g., HF, Cl₂). Mitigation strategies include slow addition of reagents and adiabatic calorimetry to prevent runaway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.